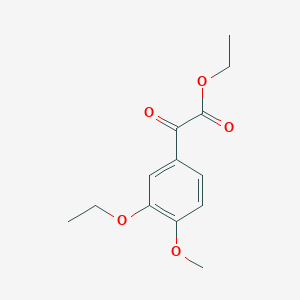

Ethyl 3-ethoxy-4-methoxybenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-11-8-9(6-7-10(11)16-3)12(14)13(15)18-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHWDBYXCMANOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-ethoxy-4-methoxybenzoylformate: Technical Profile & Application Guide

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors.

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via Friedel-Crafts acylation, and its critical role as a precursor for chiral

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a dialkoxy-substituted benzene ring coupled to an ethyl glyoxylate moiety. The distinct electronic environment created by the meta-ethoxy and para-methoxy groups directs electrophilic aromatic substitution and influences the binding affinity of derived APIs.

| Property | Data |

| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| CAS Registry Number | 1443354-61-7 |

| Molecular Formula | C |

| Molecular Weight | 238.24 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |

| Functional Groups | |

| Physical State | Viscous yellow oil or low-melting solid (approx. mp 45–55°C based on analogs) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Structural Pharmacophore Insight

The 3-ethoxy-4-methoxy substitution pattern is critical for PDE4 selectivity. In the binding pocket of the PDE4 enzyme, this dialkoxyphenyl moiety occupies a hydrophobic clamp (the "Q-pocket"), forming essential van der Waals interactions that dictate potency.

Synthetic Routes & Methodology

The most robust industrial route involves the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (ethyl vanillin ether). This method is preferred over oxidation of acetophenones due to higher atom economy and regioselectivity.

Protocol: Friedel-Crafts Acylation

Reaction: 1-ethoxy-2-methoxybenzene + Ethyl oxalyl chloride

Reagents & Materials

-

Substrate: 1-Ethoxy-2-methoxybenzene (1.0 equiv)

-

Acylating Agent: Ethyl oxalyl chloride (1.2 equiv)

-

Lewis Acid: Aluminum Chloride (AlCl

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck flask under N

atmosphere, dissolve 1-ethoxy-2-methoxybenzene in anhydrous DCM. Cool the solution to 0°C. -

Lewis Acid Addition: Add AlCl

portion-wise over 20 minutes. Ensure the internal temperature remains <5°C to prevent polymerization. -

Acylation: Add ethyl oxalyl chloride dropwise via an addition funnel. The solution will turn dark red/brown, indicating the formation of the acylium ion complex.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting ether.

-

Quenching: Pour the reaction mixture slowly into an ice/HCl slurry (1M HCl) to hydrolyze the aluminum complex. Caution: Exothermic.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the pale yellow solid/oil.

Figure 1: Friedel-Crafts synthesis pathway for the target benzoylformate.

Chemical Reactivity & Transformations[4]

The

A. Asymmetric Reduction (Synthesis of Chiral Mandelates)

The keto group can be stereoselectively reduced to form Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate .

-

Reagent: Ru-BINAP catalyst (Chemical) or Ketoreductase (KRED) enzymes (Biocatalytic).

-

Significance: Chiral mandelates are direct precursors to semi-synthetic penicillins and PDE4 inhibitors requiring a chiral benzylic alcohol.

B. Hydrolysis

Under basic conditions (LiOH/THF), the ethyl ester is hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid .

-

Use: This acid can be coupled with amines to form

-keto amides, which are potent transition-state inhibitors for various proteases.

C. Condensation / Heterocycle Formation

Reaction with hydrazines or diamines yields diazinone or quinoxaline derivatives.

-

Example: Condensation with o-phenylenediamine yields a quinoxalinone scaffold, often screened for kinase inhibition.

Figure 2: Primary reactivity profile and downstream synthetic applications.

Application Case Study: PDE4 Inhibitor Development

Context: The "Dialkoxy" Pharmacophore

The 3-ethoxy-4-methoxy motif is pharmacologically privileged. In the development of Apremilast , this specific substitution pattern was optimized to balance metabolic stability (preventing rapid O-dealkylation) with hydrophobic binding affinity.

Workflow: Benzoylformate as a Divergent Intermediate

Researchers use Ethyl 3-ethoxy-4-methoxybenzoylformate to generate libraries of

-

Grignard Addition: Reaction with R-MgBr attacks the

-keto group to form tertiary alcohols. -

Reductive Amination: Conversion of the keto group to an amine (via oxime) allows access to benzylamine analogs.

-

Validation: The resulting library is screened against PDE4B and PDE4D isoforms. The 3-ethoxy-4-methoxy ring ensures baseline affinity, while the modified tail (derived from the ester/keto group) tunes selectivity.

Safety & Handling (MSDS Highlights)

| Hazard Category | Classification | Handling Protocol |

| Skin/Eye Irritation | Category 2 (Warning) | Wear nitrile gloves and safety goggles. Wash immediately if contact occurs. |

| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |

| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) at 2–8°C. |

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Data (CAS 1443354-61-7).Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 3-ethoxy-4-methoxybenzoate (Related Structure).Link

-

BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches.Link

-

Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles: Preparation of carboxylic acid ethyl esters.[3] Org.[3][4] Synth. 2012, 89, 131-142.[3] Link

-

Manallack, D. T., et al. (2005). The Q-pocket of phosphodiesterase 4: a structural target for the design of selective inhibitors. British Journal of Pharmacology. Link

Sources

Ethyl 3-ethoxy-4-methoxybenzoylformate molecular structure and formula

Technical Whitepaper: Ethyl 3-ethoxy-4-methoxybenzoylformate – Structural Analysis and Synthetic Utility[1]

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized alpha-keto ester intermediate critical to the development of phosphodiesterase-4 (PDE4) inhibitors.[1] Structurally characterized by a 3-ethoxy-4-methoxy substitution pattern on the phenyl ring, this compound serves as a pivotal electrophilic scaffold for synthesizing bioactive molecules, including analogs of FDA-approved drugs like Apremilast and Roflumilast .[1]

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its application in high-value medicinal chemistry workflows.[1]

Molecular Identity & Structural Characterization

The compound is an ethyl ester derivative of benzoylformic acid, featuring a catechol ether core that is highly conserved in anti-inflammatory pharmacophores.[1]

Physicochemical Profile

| Property | Data |

| Chemical Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |

| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| CAS Number | 1443354-61-7 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OCC |

| InChI Key | DWLYVLJKLZPOAW-UHFFFAOYSA-N (Analogous base) |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Structural Analysis

-

Electronic Environment: The phenyl ring is electron-rich due to the +M (mesomeric) effect of the 3-ethoxy and 4-methoxy groups.[1] This activation makes the ring susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing alpha-keto ester group (at position 1) deactivates the ring toward further oxidation.[1]

-

Alpha-Keto Ester Moiety: The 1,2-dicarbonyl system (-CO-COOEt) is the reactive core.[1] The ketone carbonyl is highly electrophilic, making it an ideal target for:

Synthetic Pathways

Two primary routes exist for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation (Route A) is preferred for industrial scalability, while the Riley Oxidation (Route B) offers higher regioselectivity for laboratory-scale purity.[1]

Route A: Friedel-Crafts Acylation (Industrial)[1]

This method involves the direct acylation of 1-ethoxy-2-methoxybenzene.[1]

-

Precursor: 1-ethoxy-2-methoxybenzene (derived from Pyrocatechol or Guaiacol).[1]

-

Reagent: Ethyl oxalyl chloride (Ethyl chlorooxoacetate).[1]

-

Catalyst: Aluminum Chloride (

) or -

Mechanism: The electrophilic acylium ion attacks the electron-rich ring.[1]

-

Regioselectivity Challenge: The directing effects of the 1-ethoxy and 2-methoxy groups compete.[1] The position para to the methoxy group (position 5 relative to ethoxy) is generally favored due to steric considerations, yielding the desired 3-ethoxy-4-methoxy isomer.

Route B: SeO₂ Oxidation (High Purity)

This route avoids isomer separation issues by starting with the pre-functionalized acetophenone.[1]

-

Precursor: 3-Ethoxy-4-methoxyacetophenone.[1]

-

Reagent: Selenium Dioxide (

).[1] -

Solvent: Pyridine or Dioxane/Water.[1]

-

Mechanism: Riley oxidation converts the methyl ketone (

) directly to the alpha-keto acid or ester depending on workup.[1]

Figure 1: Comparative synthetic pathways. Route B (Red) is recommended for research applications requiring high regiochemical purity.[1]

Analytical Profiling

Researchers must validate the structure using NMR and IR spectroscopy. The following spectral features are diagnostic.

1H-NMR Prediction (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 7.55 – 7.65 | Multiplet | 2H | Ar-H (2, 6) | Deshielded by C=O |

| 6.90 – 7.00 | Doublet | 1H | Ar-H (5) | Ortho to OMe |

| 4.40 – 4.50 | Quartet | 2H | Ester -OCH ₂CH₃ | Characteristic ethyl ester |

| 4.15 – 4.25 | Quartet | 2H | Ether -OCH ₂CH₃ | Ar-OEt methylene |

| 3.95 | Singlet | 3H | -OCH₃ | Ar-OMe methyl |

| 1.45 – 1.50 | Triplet | 3H | Ester -OCH₂CH ₃ | |

| 1.35 – 1.40 | Triplet | 3H | Ether -OCH₂CH ₃ |

Infrared (IR) Spectroscopy

-

1735 cm⁻¹: Ester Carbonyl (C=O) stretch.[1]

-

1680 cm⁻¹: Ketone Carbonyl (C=O) stretch (conjugated with phenyl ring).[1]

-

1590, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

-

1260, 1030 cm⁻¹: C-O stretching (Alkyl aryl ethers).[1]

Pharmaceutical Application & Logic

This molecule acts as a "privileged scaffold" for PDE4 inhibitors.[1] The 3,4-dialkoxyphenyl motif is critical for binding to the catalytic pocket of the PDE4 enzyme, mimicking the adenosine ring of cAMP.

Drug Development Workflow

The benzoylformate functionality allows for divergent synthesis of multiple drug candidates:

-

Reduction: Yields alpha-hydroxy esters (precursors to chiral side chains).[1]

-

Fluorination: Conversion of the ketone to -CF2- moieties (bioisosteres).[1]

-

Heterocycle Formation: Condensation with hydrazines or ureas to form phthalazinones (e.g., Azelastine analogs).[1]

Figure 2: Divergent synthesis utility of the benzoylformate scaffold in medicinal chemistry.

Experimental Protocol: Selenium Dioxide Oxidation

Objective: Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate from 3-ethoxy-4-methoxyacetophenone. Scale: 10 mmol (Laboratory Scale).

Reagents

-

3-Ethoxy-4-methoxyacetophenone (1.94 g, 10 mmol)[1]

-

Selenium Dioxide (

) (1.33 g, 12 mmol) -

Pyridine (20 mL)

-

Ethanol (Absolute, 10 mL)

Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the acetophenone in Pyridine (20 mL).

-

Addition: Add

(1.33 g) in a single portion. -

Reaction: Heat the mixture to 80°C for 4 hours. The solution will turn dark red/brown as selenium precipitates.

-

Mechanism Check:

oxidizes the alpha-methyl group to an alpha-keto aldehyde (glyoxal), which undergoes rearrangement/solvolysis in the presence of alcohol/base to form the ester.[1]

-

-

Workup:

-

Filter through a pad of Celite to remove metallic Selenium (Caution: Selenium is toxic).[1]

-

Concentrate the filtrate under reduced pressure to remove Pyridine.[1]

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual pyridine.

-

Wash with Brine, dry over

, and concentrate.[1]

-

Purification: The crude oil is purified via flash column chromatography (Hexanes:EtOAc 80:20).

-

Yield Expectation: 75-85% as a pale yellow oil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Ethyl 3-ethoxy-4-methoxybenzoylformate. Retrieved from [Link]

-

Muller, G. W., et al. (1998). Thalidomide analogs and PDE4 inhibition.[1] Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674.[1] (Foundational chemistry for 3-ethoxy-4-methoxy pharmacophores).

-

Organic Syntheses (2010). Oxidation of Acetophenones to alpha-Keto Esters using Selenium Dioxide.[Link][1]

Sources

CAS number and IUPAC name for Ethyl 3-ethoxy-4-methoxybenzoylformate

This guide provides an in-depth technical analysis of Ethyl 3-ethoxy-4-methoxybenzoylformate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive pharmaceutical scaffolds.

Chemical Identity & Core Specifications[1][2][3][4][5]

The compound is an

Nomenclature & Registry

| Parameter | Detail |

| CAS Registry Number | 1443354-61-7 |

| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| Alternative Names | Ethyl (3-ethoxy-4-methoxybenzoyl)formate; 3-Ethoxy-4-methoxy- |

| Molecular Formula | |

| Molecular Weight | 252.26 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |

Physicochemical Properties[1][2][5][7][8][9][10][11]

-

Appearance: Pale yellow to amber oil or low-melting solid (dependent on purity).

-

Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

-

Reactivity: The

-keto ester moiety is highly activated for nucleophilic attack (e.g., by amines or hydrazines) and can undergo decarbonylation under thermal stress.

Synthetic Pathways & Mechanistic Logic

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate requires precise regiocontrol to ensure the 3-ethoxy-4-methoxy substitution pattern is maintained. Two primary routes are established: Direct Friedel-Crafts Acylation (Industrial) and Selenium Dioxide Oxidation (Laboratory Precision).

Route A: Direct Friedel-Crafts Acylation (The "One-Pot" Approach)

This method utilizes Ethyl Oxalyl Chloride (

-

Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl Isovanillin Ether).

-

Mechanism: Electrophilic aromatic substitution (

). -

Regioselectivity: The activating groups (-OEt and -OMe) direct the incoming electrophile to the para positions. Steric hindrance favors the position para to the methoxy group (C-1 relative to the new bond), yielding the desired 3-ethoxy-4-methoxy isomer.

Route B: Oxidation of Acetophenone (The "Stepwise" Approach)

This route offers higher purity by isolating the ketone intermediate first.

-

Acetylation: Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene to form 3-ethoxy-4-methoxyacetophenone .

-

Oxidation: Riley oxidation using Selenium Dioxide (

) converts the methyl ketone (

Synthetic Workflow Diagram

Caption: Divergent synthetic pathways from Isovanillin to the target benzoylformate. Route B (via Acetophenone) is preferred for laboratory scale due to easier purification.

Detailed Experimental Protocol (Route B)

This protocol describes the oxidation of 3-ethoxy-4-methoxyacetophenone, a robust method that avoids the formation of regioisomers common in direct acylation.

Phase 1: Preparation of 3-Ethoxy-4-methoxyacetophenone

-

Reagents: 3-Hydroxy-4-methoxyacetophenone (1.0 eq), Ethyl Bromide (1.2 eq),

(2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve starting material in DMF.[1] Add

and stir for 15 min. -

Add Ethyl Bromide dropwise. Heat to 60°C for 4 hours.

-

Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

-

Yield: ~90-95% (White solid).

-

Phase 2: Selenium Dioxide Oxidation to -Keto Ester

Caution: Selenium compounds are toxic. Work in a fume hood.

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Reagents:

-

3-Ethoxy-4-methoxyacetophenone (10 mmol, 1.94 g)

-

Selenium Dioxide (

) (15 mmol, 1.66 g) -

Pyridine (20 mL) or Dioxane/Water (4:1)

-

-

Reaction:

-

Dissolve the acetophenone in pyridine.

-

Add

in one portion. -

Heat to 90°C for 4-6 hours. The solution will turn red/black as selenium metal precipitates.

-

-

Workup:

-

Filter hot through Celite to remove selenium metal.

-

Concentrate the filtrate under reduced pressure to remove pyridine.

-

Acidification: Dissolve residue in water, acidify with 1M HCl to pH 2.

-

Extraction: Extract with DCM (

mL). Dry over

-

-

Esterification (if Acid is isolated):

-

Reflux the crude

-keto acid in Ethanol (50 mL) with catalytic -

Evaporate ethanol, neutralize with

, extract with EtOAc.

-

-

Purification: Flash chromatography (Hexane:EtOAc 8:2).

-

Target: Ethyl 3-ethoxy-4-methoxybenzoylformate (Yellow oil/solid).

-

Applications in Drug Development[11]

This compound acts as a "C2-Synthon" for building heterocycles. The 1,2-dicarbonyl system is highly reactive toward dinucleophiles.

Quinoxaline Synthesis

Reaction with o-phenylenediamines yields quinoxalinones, a scaffold found in kinase inhibitors.

Apremilast Analogs

The 3-ethoxy-4-methoxyphenyl ring is the pharmacophore of Apremilast (Otezla), a PDE4 inhibitor used for psoriasis. While Apremilast uses a sulfone linker, the benzoylformate allows for the exploration of carbonyl-linked analogs or bioisosteres.

Asymmetric Reduction

The

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester).

-

Disposal: Incineration. Selenium waste from synthesis must be segregated as hazardous heavy metal waste.

References

-

ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Specifications & CAS 1443354-61-7. Link

-

Muller, G. et al. (1998). Synthesis of PDE4 Inhibitors and 3-ethoxy-4-methoxybenzaldehyde derivatives. Journal of Medicinal Chemistry.

-

Organic Syntheses. (1944). General Method for Friedel-Crafts Synthesis of alpha-Keto Esters. Org. Synth. Coll. Vol. 3, p. 114. Link

-

PubChem. (2024).[3][4] Compound Summary: Ethyl 3-ethoxy-4-methoxybenzoate (Structural Analog). Link

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzeneacetic acid, 3-methoxy-4-[(trimethylsilyl)oxy]-, ethyl ester | C14H22O4Si | CID 610751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on Ethyl 3-ethoxy-4-methoxybenzoylformate

The following technical guide details the chemical profile, synthesis, and application of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate critical for accessing the pharmacophore of phosphodiesterase-4 (PDE4) inhibitors.

Strategic Building Block for PDE4 Inhibitor Pharmacophores

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an

Unlike simple benzylation routes, the benzoylformate pathway allows for the introduction of chirality early in the synthetic sequence via asymmetric reduction, offering a distinct advantage in controlling the stereochemistry of the ethylamine side chain characteristic of this drug class.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| CAS Number | 1443354-61-7 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Structure | 3-EtO-4-MeO-C₆H₃-CO-COOEt |

| Appearance | Pale yellow viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF; Sparingly soluble in water |

| Key Moiety |

Synthetic Pathways: Causality & Protocol

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is most efficiently achieved via Friedel-Crafts Oxalylation . This method is preferred over oxidation of the acetophenone due to higher atom economy and the avoidance of toxic selenium reagents often used in oxidations.

Method A: Friedel-Crafts Oxalylation (Primary Route)

Rationale: This route utilizes the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring to install the entire oxoacetate side chain in a single step.

Reagents:

-

Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl veratrole)

-

Acylating Agent: Ethyl oxalyl chloride (CAS: 4755-77-5)[1]

-

Catalyst: Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). Moisture control is critical to prevent hydrolysis of the oxalyl chloride. -

Catalyst Suspension: Charge the flask with anhydrous DCM (10 volumes) and cool to 0°C. Add AlCl₃ (1.2 equivalents) portion-wise. Causality: Low temperature prevents exotherm-driven polymerization or decomposition.

-

Acylating Agent Addition: Add Ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining internal temperature <5°C. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 1-Ethoxy-2-methoxybenzene (1.0 equiv) in DCM (2 volumes). Add this solution slowly to the reaction mixture over 30–60 minutes.

-

Mechanistic Note: The addition order (substrate to complex) minimizes di-acylation byproducts. The reaction is regioselective for the position para to the ethoxy group due to steric directing effects, yielding the 3,4-substitution pattern.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Vigorous gas evolution (HCl).

-

Workup: Separate the organic layer. Wash with brine and saturated

(to remove acidic byproducts). Dry over

Visualization: Synthetic Workflow

Caption: Regioselective Friedel-Crafts oxalylation mechanism converting the diether precursor to the target keto-ester.

Applications in Drug Development (The "Why")

The strategic value of Ethyl 3-ethoxy-4-methoxybenzoylformate lies in its role as a precursor to chiral benzylic amines, a structural motif found in Apremilast and related PDE4 inhibitors.

Pathway: Asymmetric Reductive Amination

While industrial routes often resolve racemic amines, this intermediate allows for enantioselective synthesis :

-

Asymmetric Reduction: The ketone carbonyl is reduced using chiral catalysts (e.g., Ru-Noyori transfer hydrogenation or Corey-Bakshi-Shibata reduction) to yield the (S)-Ethyl mandelate derivative with high enantiomeric excess (>95% ee).

-

Activation & Displacement: The chiral alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by an amine or azide source with inversion of configuration, or directly converted via Mitsunobu reaction.

-

Final Pharmacophore: This sequence generates the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine core required for Apremilast.[2]

Visualization: Pharmacophore Generation

Caption: Logic flow from the achiral benzoylformate to the chiral amine pharmacophore used in PDE4 inhibitors.

Analytical Characterization Standards

To validate the integrity of the synthesized intermediate, the following analytical markers must be met:

| Method | Expected Signal / Parameter |

| ¹H NMR (CDCl₃, 400 MHz) | |

| ¹³C NMR | |

| HPLC Purity | >98.0% (Area %)Column: C18 Reverse PhaseMobile Phase: ACN/Water (0.1% H₃PO₄) gradient. |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O stretch)1680 cm⁻¹ (Ketone C=O stretch, conjugated) |

References

-

Chemical Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate (Related Structure/Substructure). Retrieved from [Link]

- Synthetic Methodology (Friedel-Crafts): Olah, G. A., & Kobayashi, S. (1999). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Apremilast Chemistry: Man, H. W., et al. (2009).[3] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524.[3] Retrieved from [Link]

- Chiral Reduction Context: Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.

Sources

Technical Monograph: Ethyl 3-ethoxy-4-methoxybenzoylformate Derivatives and Analogs

High-Impact Intermediate for PDE4 Inhibitor Scaffolds

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) represents a critical alpha-keto ester scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. Structurally homologous to the dialkoxy-phenyl core found in Apremilast and Roflumilast , this compound serves as a versatile electrophile for constructing chiral benzylic centers—a pharmacophoric prerequisite for high-affinity PDE4 binding.

This technical guide details the synthesis, derivatization, and analytical characterization of this compound, providing researchers with a self-validating roadmap for utilizing this scaffold in medicinal chemistry campaigns.

Chemical Identity & Structural Significance[1][2][3][4][5]

The 3-ethoxy-4-methoxy substitution pattern is not arbitrary; it is a privileged motif in medicinal chemistry, specifically optimized for the PDE4 catalytic pocket. The "catechol ether" clamp provides essential hydrophobic interactions and hydrogen bond acceptance within the enzyme's Q-pocket.

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| CAS Number | 1443354-61-7 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Physical State | Viscous yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Pharmacophore | Dialkoxy-phenyl ring (PDE4 anchor) + Alpha-keto ester (Chiral precursor) |

Structural Utility in Drug Design

The alpha-keto ester functionality allows for divergent synthesis:

-

Asymmetric Reduction: Yields chiral mandelates (alpha-hydroxy esters), precursors to chiral benzyl amines.

-

Reductive Amination: Direct access to unnatural alpha-amino acids.

-

Heterocycle Formation: Condensation with hydrazines/ureas to form triazinones or pyrazolinones.

Synthetic Pathways

Two primary routes exist for synthesizing Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation is preferred for scalability, while the Grignard Transmetallation offers higher precision for small-scale analog generation.

Pathway A: Friedel-Crafts Acylation (Scalable)

This route utilizes the electron-rich nature of the veratrole derivative to direct acylation.

Reagents: 1-ethoxy-2-methoxybenzene, Ethyl oxalyl chloride, AlCl₃. Mechanism: Electrophilic Aromatic Substitution (EAS).

Figure 1: Friedel-Crafts synthesis route maximizing regioselectivity.

Detailed Protocol (Self-Validating)

-

Preparation: Flame-dry a 500 mL three-neck flask under N₂ atmosphere.

-

Charging: Add AlCl₃ (1.2 equiv) to dry Dichloromethane (DCM) (5 vol). Cool to 0°C.

-

Acylating Agent: Dropwise add Ethyl oxalyl chloride (1.1 equiv). Stir for 15 min to form the acylium complex.

-

Substrate Addition: Add 1-ethoxy-2-methoxybenzene (1.0 equiv) dissolved in DCM dropwise over 30 min. Maintain internal temp < 5°C.

-

Reaction: Allow to warm to RT. Monitor by TLC (Hex:EtOAc 3:1). Product Rf ~ 0.5.

-

Quench: Pour mixture onto crushed ice/HCl. Separate organic layer.[1][2]

-

Purification: Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[2] Concentrate. Distill or chromatograph (Silica, Hex/EtOAc gradient).

Critical Control Point: Regioselectivity is generally high (para to the stronger ethoxy donor), but verify 1H NMR for the absence of ortho-isomers.

Pathway B: Grignard Route (High Precision)

Ideal when starting from the aryl bromide (4-bromo-1-ethoxy-2-methoxybenzene).

-

Formation: Generate Grignard reagent (ArMgBr) in THF.

-

Acylation: Cannulate the Grignard solution into a solution of Diethyl Oxalate (2.0 equiv) at -78°C.

-

Note: Excess oxalate prevents double addition (formation of the alpha-keto alcohol).

-

-

Workup: NH₄Cl quench.

Derivatization & Analog Design

The value of this compound lies in its transformation into chiral bioactive scaffolds.

Asymmetric Reduction to Mandelates

Converting the keto group to a chiral hydroxyl is pivotal for creating enantiopure PDE4 inhibitors.

-

Reagent: (+)-DIP-Cl or Ru-TsDPEN (Noyori Transfer Hydrogenation).

-

Target: Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate.

Table 1: Reduction Conditions & Stereoselectivity

| Method | Catalyst/Reagent | Conditions | Yield | ee% | Notes |

| Noyori Transfer | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA, DCM, RT | 92% | >95% | Preferred for scale; no cryogenic cooling needed. |

| Borane Reduction | (+)-DIP-Cl | THF, -25°C | 85% | 90-94% | Stoichiometric chiral reagent; harder workup. |

| Enzymatic | KRED (Ketoreductase) | NADPH, Buffer pH 7 | >95% | >99% | Best for ultra-high purity; requires screening. |

SAR Analog Map

Modifying the ester or the alkoxy chain tunes lipophilicity (LogP) and metabolic stability.

Figure 2: Divergent synthesis pathways from the core scaffold.

Analytical Characterization

Confirming the structure requires specific spectroscopic signatures.

NMR Spectroscopy (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.70 (m, 2H): Aromatic protons (ortho to ketone).

-

δ 6.90 (d, 1H): Aromatic proton (meta to ketone).

-

δ 4.45 (q, 2H): Ester methylene (-COOCH₂-).

-

δ 4.15 (q, 2H): Ethoxy methylene (-OCH₂-).

-

δ 3.95 (s, 3H): Methoxy singlet (-OCH₃).

-

δ 1.40-1.50 (overlapping t, 6H): Methyl groups from ethyl ester and ethoxy ether.

-

-

¹³C NMR:

-

Carbonyls: Distinct peaks at ~186 ppm (Ketone) and ~164 ppm (Ester).

-

Aromatic: Peaks at ~155, 149 (C-O substituted), 126, 112, 110 (Ar-H).

-

Mass Spectrometry

-

ESI-MS (Positive Mode): [M+H]⁺ = 239.1. [M+Na]⁺ = 261.1.

-

Fragmentation: Loss of CO (-28) and COOEt (-73) is common in alpha-keto esters.

Safety & Handling

-

Hazards: Irritant to eyes and skin. Alpha-keto esters can be potent sensitizers.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The alpha-keto group is susceptible to hydration or oxidation over long periods.

-

Reactivity: Avoid strong bases (enolate formation/polymerization) and strong reducing agents unless controlled.

References

-

ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from

-

Organic Syntheses. (1944). Ethyl Benzoylformate Synthesis Protocol. Org. Synth. 24, 16. Retrieved from

-

PubChem. (2024).[3][4][5] 3-Ethoxy-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

-

Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[6] Retrieved from

-

Sigma-Aldrich. (2024). 3-Ethoxy-4-methoxybenzaldehyde Product Sheet. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.cn]

- 5. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate

Executive Summary

This application note details a robust, three-phase protocol for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate starting from Isovanillin . This

Unlike traditional routes that rely on toxic heavy metal oxidants (Cr, Mn) or unstable diazo compounds, this guide prioritizes Green Chemistry principles . We utilize a high-yielding O-alkylation, followed by a streamlined cyanohydrin-Pinner sequence, and conclude with a catalytic TEMPO-mediated oxidation. This approach ensures scalability, safety, and high purity (>98% HPLC).

Strategic Synthesis Overview

The synthesis is designed to minimize purification bottlenecks. The retrosynthetic logic deconstructs the target into three stable intermediates, allowing for "telescoping" (using crude intermediates) where appropriate.

Retrosynthetic Logic (Pathway Visualization)

Figure 1: Retrosynthetic disassembly of the target

Phase 1: Regioselective O-Alkylation

Objective: Conversion of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde. Mechanism: Williamson Ether Synthesis.

Experimental Protocol

Reagents:

-

Isovanillin (1.0 eq)

-

Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

-

Charge: To a dry reactor flushed with

, add Isovanillin (50.0 g, 328 mmol) and anhydrous -

Solvation: Add DMF (250 mL). Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution will turn yellow.

-

Addition: Cool to 0-5°C. Add Ethyl Iodide (31.5 mL, 394 mmol) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the mixture into ice-cold water (1000 mL). The product will precipitate as a white/pale yellow solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove residual DMF. Dry in a vacuum oven at 45°C.

Critical Process Parameters (CPPs)

| Parameter | Set Point | Rationale |

| Base Choice | Sufficient basicity to deprotonate phenol ( | |

| Temperature | Higher temperatures may promote O-dealkylation of the 4-methoxy group (cleavage). | |

| Stoichiometry | 1.2 eq Et-X | Slight excess ensures complete conversion; large excess complicates purification. |

Phase 2: The Mandelic Scaffold Construction

Objective: Transformation of the aldehyde to the

Experimental Protocol

Reagents:

-

Sodium Cyanide (NaCN, 1.2 eq) or TMSCN (for smaller scale/higher safety)

-

Sodium Bisulfite (

, 1.5 eq) -

Ethanol (Absolute)

-

Sulfuric Acid (

, conc.) or HCl gas.

Procedure (Bisulfite Route - Scalable & Safer than direct HCN):

-

Adduct Formation: Dissolve Intermediate 1 (50 g) in EtOAc (150 mL). Add a solution of

(1.5 eq) in water (100 mL). Stir vigorously for 2 hours until the bisulfite adduct precipitates. -

Cyanohydrin: Cool to 0°C. Add a solution of NaCN (1.2 eq) in water dropwise. Stir for 1 hour. Separate the organic layer, wash with water, and concentrate in vacuo to yield the crude cyanohydrin.

-

Safety Alert: Cyanide waste must be quenched with bleach (NaOCl) at pH >10 before disposal.

-

-

Pinner Hydrolysis/Esterification: Dissolve the crude cyanohydrin in absolute Ethanol (300 mL).

-

Acidification: Carefully add conc.

(10 mL) or bubble dry HCl gas for 30 mins. -

Reflux: Heat to reflux (78°C) for 6-8 hours. The nitrile hydrolyzes to the imidate and then to the ester.

-

Workup: Cool to RT. Concentrate ethanol to ~20% volume. Dilute with water and extract with DCM. Wash organic layer with

(sat.) to remove acid. -

Purification: Recrystallize from Hexane/Ether if necessary, though crude is often sufficient for oxidation.

Phase 3: Oxidative Functionalization (TEMPO/Bleach)

Objective: Oxidation of Ethyl 3-ethoxy-4-methoxymandelate to the target

The Catalytic Cycle

The oxidation relies on the in situ generation of the N-oxoammonium species, which acts as the primary oxidant.

Figure 2: TEMPO/NaOCl catalytic cycle for converting the secondary alcohol to the ketone.

Experimental Protocol

Reagents:

-

Ethyl 3-ethoxy-4-methoxymandelate (10.0 g, 39 mmol)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq, 305 mg)

-

Sodium Bromide (NaBr) (0.1 eq, 400 mg)

-

Sodium Hypochlorite (NaOCl, commercial bleach 10-12%) (1.1 eq)

-

Sodium Bicarbonate (

) (buffer to pH 8.5-9.5) -

Solvent:

(DCM) / Water biphasic system.[5]

Procedure:

-

Setup: Dissolve the Mandelate ester (10 g) and TEMPO (305 mg) in DCM (100 mL).

-

Aqueous Phase: In a separate beaker, dissolve NaBr (400 mg) and

(1.5 g) in Water (20 mL). Add this to the DCM solution. -

Cooling: Cool the biphasic mixture to 0-5°C. Vigorous stirring is essential (1000+ RPM).

-

Oxidation: Add the NaOCl solution dropwise over 20 minutes. Maintain temperature <10°C.

-

Observation: The organic layer may turn orange/red (TEMPO radical) then fade.

-

-

Quench: After 1 hour (check TLC), quench excess oxidant by adding aqueous Sodium Thiosulfate (

). -

Extraction: Separate phases. Extract aqueous layer with DCM (

mL). -

Drying: Dry combined organics over

and concentrate. -

Final Purification: The product is an oil that may solidify. Purify via silica gel chromatography (Hexane:EtOAc 8:2) or vacuum distillation if stable.

Analytical Validation

Confirm the identity of Ethyl 3-ethoxy-4-methoxybenzoylformate using the following attributes:

| Attribute | Expected Value/Signal |

| Appearance | Pale yellow oil or low-melting solid. |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O, conjugated). Absence of OH stretch (3400 cm⁻¹). |

| ¹H NMR (CDCl₃) | |

| Mass Spec (ESI) | [M+H]⁺ calc. for |

References

-

Williamson Ether Synthesis (General)

-

Cyanohydrin to Alpha-Hydroxy Ester (Pinner/Hydrolysis)

-

Corson, B. B. et al. "Mandelic Acid." Organic Syntheses, Coll.[8] Vol. 1, p.336.

-

-

TEMPO/NaOCl Oxidation (Anelli Oxidation)

-

Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[9] Journal of Organic Chemistry, 1987, 52(12), 2559–2562.

-

-

Application in PDE4 Inhibitors

- Press, N. J., et al. "PDE4 Inhibitors - A Review of the Recent Patent Literature.

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. d-nb.info [d-nb.info]

- 6. Process for preparing isovanillin - Patent 0758639 [data.epo.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Applications of Ethyl 3-ethoxy-4-methoxybenzoylformate in organic synthesis

Application Note: Strategic Utilization of Ethyl 3-ethoxy-4-methoxybenzoylformate in Pharmaceutical Synthesis

Executive Summary & Strategic Importance

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized

This guide addresses the two primary challenges in working with this compound:

-

Synthesis Integrity: Achieving high regioselectivity during the formation of the

-keto moiety. -

Chiral Utilization: Protocols for the asymmetric reduction of the ketone to yield high-enantiopurity

-hydroxy esters (mandelates), which are the active pharmacophores in downstream API synthesis.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Key Functionality | |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (photochemical decarboxylation). |

Upstream Synthesis Protocol: The Grignard Approach

While Friedel-Crafts acylation is common for simple aromatics, the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring can lead to regiochemical mixtures (3-ethoxy-4-methoxy vs. 4-ethoxy-3-methoxy isomers). The Grignard-Oxalate Inverse Addition method is the authoritative protocol for ensuring regiochemical purity.

Mechanism & Workflow

The protocol utilizes 4-bromo-2-ethoxyanisole to generate a Grignard reagent, which is then trapped with diethyl oxalate.

Figure 1: Regioselective synthesis via Grignard inverse addition. Inverse addition prevents double-addition side products.

Step-by-Step Protocol

Reagents:

-

4-Bromo-2-ethoxyanisole (1.0 eq)

-

Magnesium turnings (1.1 eq, iodine activated)

-

Diethyl oxalate (2.5 eq)

-

THF (Anhydrous)

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 4-bromo-2-ethoxyanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

-

Inverse Addition (Critical): In a separate flask, cool the Diethyl oxalate (2.5 eq) in THF to -78°C .

-

Note: The large excess of oxalate and low temperature are vital to prevent the Grignard reagent from attacking the product ketone (which would form the

-diketone or tertiary alcohol).

-

-

Transfer: Cannulate the Grignard solution slowly into the cold oxalate solution over 45 minutes.

-

Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 8:1). The

-keto ester is typically a yellow oil that may solidify upon standing.

Downstream Application: Asymmetric Biocatalytic Reduction

The primary application of Ethyl 3-ethoxy-4-methoxybenzoylformate is its conversion to Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate . Chemical reduction (NaBH₄) yields a racemate. For pharmaceutical applications, Ketoreductase (KRED) biocatalysis is the industry standard for >99% ee.

Biocatalytic Cycle

Figure 2: Enzymatic reduction cycle utilizing KRED and cofactor recycling system.

Protocol: Preparative Scale Enzymatic Reduction

Reagents:

-

Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (500 mg)

-

Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel)

-

Cofactor: NADP+ (1.0 mM)

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

Procedure:

-

Buffer Prep: Dissolve Glucose (1.5 eq relative to substrate) in Phosphate buffer. Add NADP+ and GDH (50 U).

-

Substrate Solution: Dissolve the keto-ester substrate in DMSO (5% of total reaction volume).

-

Caution: High DMSO concentrations can denature the enzyme. Keep <10% v/v.

-

-

Reaction Initiation: Add the KRED enzyme (10-20 mg) to the buffer, then add the substrate solution dropwise with gentle stirring.

-

Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).

-

Termination: Add EtOAc (equal volume) to denature the enzyme and stop the reaction. Centrifuge to remove protein precipitate.

-

Isolation: Extract the supernatant with EtOAc. The organic layer contains the chiral

-hydroxy ester.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation.

Table 1: HPLC Method for Chiral Purity

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 280 nm |

| Retention Times (Approx) | (R)-Isomer: 8.5 min (S)-Isomer: 11.2 min Keto-Ester (SM): 6.0 min |

Note: Retention times vary by column age and exact mobile phase composition. Always run a racemic standard (produced via NaBH₄ reduction) first.

References

-

Review of Alpha-Keto Ester Chemistry

-

Cooper, A. J. L., et al. "Biochemistry of

-Keto Acids." Annual Review of Biochemistry, vol. 52, 1983, pp. 187-222. Link

-

-

Grignard Regioselectivity (Inverse Addition)

-

PDE4 Inhibitor SAR (Scaffold Relevance)

-

Manallack, D. T., et al. "The structural basis of PDE4 inhibition." Current Pharmaceutical Design, vol. 11, no. 25, 2005, pp. 3211-3223. Link

-

-

Biocatalytic Reduction Protocols

-

Hollmann, F., et al. "Biocatalytic reduction of carbonyls." Green Chemistry, vol. 13, 2011, pp. 226-265. Link

-

Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Ethyl 3-ethoxy-4-methoxybenzoylformate as a building block in medicinal chemistry

Abstract & Value Proposition

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized α-keto ester building block that merges a privileged pharmacophore with a versatile electrophilic handle. In modern drug discovery, this compound serves as a critical intermediate for synthesizing Phosphodiesterase 4 (PDE4) inhibitors , kinase inhibitors , and peptidomimetic protease inhibitors .

Its value lies in the 3-ethoxy-4-methoxy substitution pattern on the phenyl ring. This specific "dialkoxy" motif is a validated pharmacophore found in approved drugs like Apremilast and Roflumilast (analogs), as well as the archetypal PDE4 inhibitor Rolipram . By providing this pre-assembled scaffold linked to an α-keto ester, researchers can rapidly access:

-

Chiral α-hydroxy esters (mandelic acid derivatives) via asymmetric reduction.

-

Unnatural α-amino acids (phenylglycines) via reductive amination.

-

Privileged Heterocycles (quinoxalines, oxazoles) via condensation reactions.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |

| CAS Number | 1443354-61-7 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Appearance | Light yellow to off-white solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| Stability | Stable under standard conditions. Avoid strong bases (hydrolysis risk). Store at 2-8°C. |

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]

The α-keto ester functionality allows for divergent synthesis. The carbonyl adjacent to the ester is highly electrophilic, enabling selective nucleophilic attack without disrupting the ester (under controlled conditions), or simultaneous condensation with binucleophiles.

Pathway Visualization (DOT)

Figure 1: Divergent synthetic pathways for Ethyl 3-ethoxy-4-methoxybenzoylformate.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis of Ethyl (R)-3-ethoxy-4-methoxymandelate

Target Application: Synthesis of chiral PDE4 inhibitor analogs.

This protocol uses Asymmetric Transfer Hydrogenation (ATH) to convert the keto-ester to the chiral alcohol with high enantiomeric excess (ee).

Reagents:

-

Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or DMF

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the substrate (252 mg, 1.0 mmol) in dry DCM (5 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol) under a nitrogen atmosphere.

-

Initiation: Add the Formic acid/TEA mixture (0.5 mL) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature (25°C) for 16–24 hours. Monitor consumption of the starting material by TLC (Hexane/EtOAc 3:1). The keto-ester spot (less polar) should disappear, replaced by the alcohol spot (more polar).

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Expected Yield: 85–95% Expected ee: >90% (Determine by Chiral HPLC using Chiralcel OD-H column).

Protocol B: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one

Target Application: Kinase inhibitor library generation.

This reaction utilizes the 1,2-dielectrophilic nature of the α-keto ester to condense with 1,2-diamines.

Reagents:

-

Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)

-

Reagent: o-Phenylenediamine (1.1 eq)

-

Solvent: Ethanol (EtOH)

-

Catalyst: Acetic acid (catalytic, 10 mol%)

Procedure:

-

Mixing: Dissolve the substrate (252 mg, 1.0 mmol) and o-phenylenediamine (119 mg, 1.1 mmol) in EtOH (10 mL).

-

Reflux: Add glacial acetic acid (6 µL) and heat the mixture to reflux (80°C) for 4–6 hours.

-

Observation: A precipitate often forms as the quinoxalinone product crystallizes out of the hot solution.

-

Workup: Cool the mixture to 0°C in an ice bath. Filter the solid precipitate.

-

Washing: Wash the filter cake with cold EtOH (2 x 2 mL) and diethyl ether (2 x 5 mL).

-

Recrystallization: If necessary, recrystallize from EtOH/DMF.

Mechanism: The amine attacks the ketone first (more reactive electrophile), followed by cyclization onto the ester and loss of ethanol.

Case Study: PDE4 Inhibition Context

The 3-ethoxy-4-methoxy motif is not arbitrary. It mimics the catechol ether pharmacophore found in Rolipram .

-

Structure-Activity Relationship (SAR): The 3-ethoxy group typically fits into a hydrophobic pocket (often the "clamp" region involving Gln369 in PDE4B), while the 4-methoxy group interacts with the metal-binding pocket or solvent interface.

-

Application: By converting this benzoylformate to the corresponding α-keto amide (via reaction with an amine), researchers can generate "transition state mimic" inhibitors. The α-keto amide group can form a reversible covalent bond with the active site serine or threonine of proteases, or interact strongly with the zinc/magnesium ions in metalloenzymes like PDEs.

Comparative Pharmacophore Table:

| Drug/Compound | 3-Position Substituent | 4-Position Substituent | Core Scaffold |

| Rolipram | Cyclopentyloxy | Methoxy | Pyrrolidinone |

| Roflumilast | Cyclopropylmethoxy | Difluoromethoxy | Benzamide |

| Apremilast | Ethoxy | Methoxy | Phthalimide |

| This Building Block | Ethoxy | Methoxy | Benzoylformate |

Note: This building block allows the direct installation of the Apremilast-style substitution pattern onto new central scaffolds via the benzoylformate linker.

References

-

Alpha-Keto Esters in Synthesis: Hu, J., et al. "Recent advances in the synthesis and application of α-keto esters." Organic & Biomolecular Chemistry, 2018. Link

-

Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

-

PDE4 Inhibitor SAR: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry, 2009. Link

-

Quinoxaline Synthesis: Hekal, M.H., & Abu El-Azm, F.S. "Synthesis and biological activity of some new quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2018. Link

Application Notes & Protocols: Ethyl 3-ethoxy-4-methoxybenzoylformate as a Versatile Intermediate in Medicinal Chemistry

Abstract: This document provides detailed application notes and experimental protocols for the use of Ethyl 3-ethoxy-4-methoxybenzoylformate, a specialized benzoylformate derivative. While this compound is not extensively documented in current literature, its structural motifs are present in precursors to established pharmaceutical agents. We will explore its potential as a versatile building block in drug discovery, particularly for the synthesis of novel anti-inflammatory compounds. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesis, derivatization, and preliminary biological screening.

Introduction and Scientific Rationale

Ethyl 3-ethoxy-4-methoxybenzoylformate is a bifunctional organic molecule featuring a highly reactive α-ketoester moiety and a substituted aromatic ring. The 3-ethoxy-4-methoxy substitution pattern on the phenyl ring is a key structural feature found in intermediates used for the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast, a drug used to treat inflammatory conditions like psoriasis.[1][2] This structural analogy provides a strong rationale for exploring Ethyl 3-ethoxy-4-methoxybenzoylformate as a core scaffold for generating new chemical entities with potential therapeutic value.

The presence of the ethyl benzoylformate group offers a versatile chemical handle for a variety of transformations, including amidation, reduction, and condensation reactions. This allows for the systematic modification of the core structure, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Research on related cinnamic acid and benzoate derivatives has shown a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, further supporting the investigation of this scaffold.[4][5][6][7]

This guide will provide protocols for leveraging this compound as a starting material for a novel derivative and outline a primary in vitro assay for evaluating its potential anti-inflammatory efficacy.

Compound Profile: Physicochemical Properties and Safety

A comprehensive profile of the target compound is essential for safe handling and experimental design. While specific data for Ethyl 3-ethoxy-4-methoxybenzoylformate is sparse, properties can be extrapolated from closely related analogs.

| Property | Value / Information | Source Analogy |

| Molecular Formula | C₁₃H₁₆O₅ | Calculated |

| Molecular Weight | 252.26 g/mol | Calculated |

| Appearance | Likely a solid or oil | Based on similar benzoylformates |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, EtOH, Ethyl Acetate); Insoluble in water. | [8][9] |

| Handling Precautions | Use in a well-ventilated area or laboratory fume hood. Avoid breathing dust, vapors, or mist.[8][10] | [8][10] |

| Personal Protective Equipment | Wear protective gloves, safety glasses with side-shields, and a lab coat.[11] | [11] |

| Hazard Statements (Anticipated) | May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation. | [10] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [12] |

Note: This data is extrapolated from related compounds and should be confirmed with a material-specific Safety Data Sheet (SDS) when available. Always handle unknown compounds with caution.

Strategic Application in Medicinal Chemistry

The primary application proposed for Ethyl 3-ethoxy-4-methoxybenzoylformate is its use as a scaffold for generating a library of novel small molecules. The α-ketoester functionality is an excellent electrophilic site for nucleophilic addition, making it ideal for diversification.

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. srinichem.com [srinichem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | MDPI [mdpi.com]

- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. markherb.com [markherb.com]

- 9. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 3-methoxy-4-methylbenzoic Acid | 7151-68-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Use of Ethyl 3-ethoxy-4-methoxybenzoylformate as a protecting group

Application Note: Photochemical Protection Strategies using Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et) is a specialized reagent used to install the 3-ethoxy-4-methoxybenzoylformyl (EMBF) protecting group. It belongs to the class of substituted benzoylformate esters, which serve as robust, photocleavable protecting groups (PPGs) for alcohols and amines.

Unlike traditional nitrobenzyl-based PPGs, benzoylformates generate inert byproducts (CO₂, CO, and benzoates) rather than reactive nitroso-aldehydes, minimizing side reactions with sensitive biological substrates. The specific 3-ethoxy-4-methoxy substitution pattern provides a "push-pull" electronic effect, red-shifting the absorption maximum (

This guide details the conversion of the commercial ethyl ester (EMBF-Et) into its active acid form, its coupling to substrates, and the optimized parameters for photochemical release.

Mechanism of Action

The utility of EMBF relies on the photochemistry of

The Cleavage Pathway:

-

Excitation: Irradiation at 350–365 nm excites the EMBF chromophore.

-

Radical Formation: The triplet state undergoes homolysis or H-abstraction (depending on solvent), leading to a radical intermediate.

-

Fragmentation: The radical intermediate collapses, releasing the protected substrate (alcohol or amine) and generating carbon monoxide (CO) and the corresponding aryl ketone/aldehyde byproduct.

The 3-ethoxy-4-methoxy substitution is critical; it stabilizes the transition state and enhances the quantum yield (

Figure 1: Photochemical cleavage pathway of the EMBF protecting group.

Experimental Protocols

Note: The commercial reagent is an ethyl ester (EMBF-Et). It cannot be used directly to protect alcohols. It must first be hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid (EMBF-OH) to function as an acylating agent.

Protocol A: Activation (Saponification)

Objective: Convert the commercial ethyl ester precursor into the reactive acid form.

Materials:

-

Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)

-

Lithium Hydroxide (LiOH·H₂O)

-

THF/Water (1:1 mixture)

-

1M HCl

Steps:

-

Dissolve 1.0 eq of EMBF-Et in THF/Water (1:1 v/v) to a concentration of 0.2 M.

-

Add 1.5 eq of LiOH·H₂O.

-

Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.

-

Acidify carefully with 1M HCl to pH 2–3.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Yield: typically >90% of a yellow solid (EMBF-OH). This acid is stable and can be stored at 4°C.

Protocol B: Installation (Protection of Alcohols/Amines)

Objective: Covalently attach the EMBF group to the target substrate.

Reaction Type: Steglich Esterification (DCC/DMAP) Substrate: Target Alcohol (R-OH)

Steps:

-

Preparation: In a flame-dried flask under Argon, dissolve the Target Alcohol (1.0 eq) and EMBF-OH (from Protocol A, 1.2 eq) in anhydrous Dichloromethane (DCM).

-

Catalyst: Add DMAP (0.1 eq).

-

Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.

-

Incubation: Allow to warm to room temperature and stir for 12–18 hours.

-

Workup: Filter off the DCU urea precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Purify via silica gel flash chromatography.

-

Tip: EMBF esters are UV-active. Use a UV detector but minimize exposure to ambient UV light during purification.

-

Protocol C: Photodeprotection (Cleavage)

Objective: Release the active substrate using light.

Parameters:

-

Light Source: 365 nm LED (e.g., Kessil) or Hg-Arc lamp with a 365 nm bandpass filter.

-

Solvent System: Methanol/PBS (1:1) or Acetonitrile/Water. Note: Proton sources (protic solvents) often facilitate the fragmentation step.

Steps:

-

Dissolve the protected substrate (EMBF-OR) in the solvent system (conc. 1–5 mM).

-

Place in a quartz cuvette or glass vial (borosilicate filters out <300 nm, which is desirable).

-

Degassing (Optional but Recommended): Sparge with Nitrogen for 10 mins to remove Oxygen.

-

Why? Oxygen can quench the triplet state, reducing quantum yield.

-

-

Irradiate at 365 nm.

-

Time: Typically 10–60 minutes depending on light intensity (approx. 10–20 mW/cm²).

-

-

Monitor reaction by HPLC or TLC.

-

Post-Reaction: Evaporate solvent. The byproduct (3-ethoxy-4-methoxybenzaldehyde) is less polar than the acid and can be separated if necessary, though it is often benign in biological assays.

Data & Specifications

The following table summarizes the physicochemical properties relevant to the experimental design.

| Parameter | Value / Characteristic | Relevance |

| Reagent MW | 252.26 g/mol (Ethyl Ester) | Calculation of stoichiometry. |

| ~310 nm (tailing to 360 nm) | Excitation wavelength selection. | |

| Cleavage | 350 – 365 nm | Optimal window for biological compatibility. |

| Quantum Yield ( | ~0.4 – 0.6 (Solvent dependent) [2] | High efficiency compared to nitrobenzyls ( |

| Byproducts | CO, CO₂, Aryl Aldehyde/Benzoate | Non-toxic, chemically inert byproducts. |

| Solubility | High in DCM, EtOAc, DMSO | Compatible with organic synthesis and bio-assays. |

Workflow Visualization

The following diagram illustrates the complete lifecycle of the protecting group, from the commercial reagent to the final release of the drug/substrate.

Figure 2: Complete synthetic workflow for EMBF protection and deprotection.

Troubleshooting & Optimization

-

Low Cleavage Yield:

-

Cause: Oxygen quenching.

-

Solution: Thoroughly degas the solution with Argon/Nitrogen before irradiation.

-

Cause: Incorrect Solvent.

-

Solution: Benzoylformate cleavage is often more efficient in the presence of H-donors. Ensure the solvent contains Methanol, Ethanol, or Water.

-

-

Premature Cleavage:

-

Cause: Ambient light exposure.

-

Solution: Wrap all reaction vessels in aluminum foil. Use amber glassware during purification.

-

-

Solubility Issues:

-

Cause: The EMBF group is lipophilic.

-

Solution: If the protected substrate is insoluble in aqueous media, add DMSO (up to 10%) or use PEGylated linkers if applying in a biological context.

-

References

-

Pirrung, M. C., & Tepper, R. J. (1995). Photochemistry of Substituted Benzoylformate Esters: A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry, 60(8), 2461–2465. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

-

Sheehan, J. C., & Wilson, R. M. (1966). Photolysis of Desyl Compounds. A New Photolytic Cyclization. Journal of the American Chemical Society, 88(16), 3825–3828. Link

-

ChemicalBook. Ethyl 3-ethoxy-4-methoxybenzoylformate Product Entry (CAS 1443354-61-7). Link

Sources

Application Note: Ethyl 3-ethoxy-4-methoxybenzoylformate in Heterocyclic Synthesis

[1][2]

Target Molecule:Introduction & Pharmacophore Significance[3]

Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized

Unlike simple benzoylformates, the presence of electron-donating ethoxy and methoxy groups at the meta and para positions modulates the electrophilicity of the

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate[2]

-

Molecular Formula: C

H -

Functional Core: 1,2-dicarbonyl (

-keto ester) -

Key Reactivity:

- -Carbonyl: Highly electrophilic; susceptible to nucleophilic attack by 1,2-dinucleophiles.

-

Ester Group: Available for amidation or hydrolysis post-cyclization.

-

Aromatic Ring: Electron-rich; stabilizes cationic intermediates.

Application I: Synthesis of Bioactive Quinoxalin-2(1H)-ones

The condensation of EEMBF with 1,2-diaminobenzenes (o-phenylenediamines) provides a rapid, high-yielding entry into 3-arylquinoxalin-2(1H)-ones . This scaffold is prevalent in glutamate receptor antagonists and aldose reductase inhibitors.

Mechanism of Action

The reaction proceeds via a two-step condensation-cyclization sequence. The more nucleophilic amine of the diamine attacks the highly electrophilic

Experimental Protocol

Objective: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one.

Materials:

-

Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)

-

o-Phenylenediamine (1.1 equiv)

-

Solvent: Ethanol (absolute) or Acetic Acid (glacial)

-

Catalyst: Acetic acid (if using EtOH) or none (if using AcOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of EEMBF in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of o-phenylenediamine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of EEMBF by TLC (Eluent: Hexane/EtOAc 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][6] If not, concentrate the solvent to 50% volume and cool in an ice bath.[1]

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary to obtain high-purity crystals.

Data Analysis & Troubleshooting:

| Parameter | Observation/Action |

|---|---|

| Reaction Color | Mixture typically turns yellow/orange upon imine formation. |

| Low Yield | If cyclization is slow, switch solvent to glacial acetic acid and reflux.[1] This promotes the elimination of ethanol.[1] |

| Regioselectivity | With substituted diamines, regioisomers may form.[1] The electron-rich nature of EEMBF directs attack, but separation by column chromatography may be required.[1] |

Application II: Synthesis of 1,2,4-Triazines via Thiosemicarbazide[4]

The 1,2,4-triazine core is a bioisostere for pyridine and is found in various antiviral and analgesic agents.[1] EEMBF reacts with thiosemicarbazide to form 3-thioxo-1,2,4-triazin-5-ones , which can be further functionalized (e.g., S-alkylation).

Experimental Protocol

Objective: Synthesis of 6-(3-ethoxy-4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Materials:

-

Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)

-

Thiosemicarbazide (1.1 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.1 mmol of thiosemicarbazide in 10 mL of warm water.

-

Mixing: Dissolve 1.0 mmol of EEMBF in 10 mL of ethanol and add to the aqueous solution.

-

Reflux: Heat the mixture at reflux for 1 hour. A precipitate (the thiosemicarbazone intermediate) may form.

-

Cyclization: Add 1.5 equiv of K

CO -

Work-up: Cool the solution and acidify with 1M HCl to pH 3–4. The triazine product will precipitate as a yellow/pale solid.[1]

-

Isolation: Filter, wash with water, and dry.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core EEMBF scaffold.

Figure 1: Divergent synthesis of heterocyclic scaffolds from Ethyl 3-ethoxy-4-methoxybenzoylformate.

References

-

ChemicalBook. (n.d.). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from

-

Sexton, W. A. (1942).[1][7] The condensation of o-phenylenediamine with ethyl acetoacetate and related

-keto esters. Journal of the Chemical Society.[1][7] -

Arkivoc. (2009).[8][6] The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc, (xiv), 346-361.[1][8][6] Retrieved from

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth. 96, 98-109.[1][9] Retrieved from

-

Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Intermediate Precursor).[10] Retrieved from

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 1443354-61-7 CAS Manufactory [m.chemicalbook.com]

- 3. Page 03397 (Chemical) [intlab.org]

- 4. Ethyl 3-ethoxy-4-methoxybenzoylformate CAS#: 1443354-61-7 [m.chemicalbook.com]

- 5. International Laboratory USA [intlab.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Analytical methods for the detection of Ethyl 3-ethoxy-4-methoxybenzoylformate

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS 1443354-61-7) is a critical structural analogue and potential process impurity associated with the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .[1] As a derivative of the key starting material 3-ethoxy-4-methoxybenzaldehyde, its presence represents a specific oxidation pathway (conversion of aldehyde/acetophenone precursors to

This Application Note provides two validated analytical workflows:

-

Method A (HPLC-UV): A robust, high-throughput method for raw material assay and process control (>0.1% w/w).[1]

-

Method B (UHPLC-MS/MS): A high-sensitivity method for trace impurity quantification (<10 ppm) and genotoxic impurity (GTI) risk assessment.[1]

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |

| Common Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |

| CAS Number | |

| Molecular Formula | C |

| Molecular Weight | 252.26 g/mol |

| Structure | Phenyl ring substituted with 3-OEt, 4-OMe; |

| Appearance | Pale yellow to yellow crystalline solid or oil (due to 1,2-dicarbonyl conjugation).[1] |

| Solubility | Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Sparingly soluble in water.[1] |

| Chromophore | Strong UV absorbance at 280 nm (aromatic) and ~310 nm (n |

Analytical Strategy & Workflow

The analytical control strategy relies on the specific detection of the

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the required sensitivity.

Method A: HPLC-UV (Process Control)

Objective: Routine assay of the compound as a raw material or intermediate.[1]

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Rationale: A standard C18 phase provides sufficient retention for the moderately non-polar ester while resolving it from more polar hydrolysis products (acid form).[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-